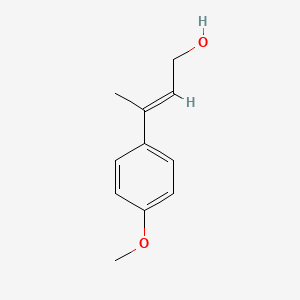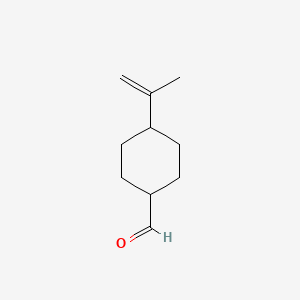
2,2'-Oxybis(N-methyl-N-phenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis(N-methyl-N-phenylacetamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methyl-N-phenylacetamide) typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate oxidizing agent. One common method is the oxidative coupling of N-methyl-N-phenylacetamide using a catalyst such as copper(II) chloride in the presence of an oxidant like hydrogen peroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N-methyl-N-phenylacetamide) may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxybis(N-methyl-N-phenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to simpler amide compounds.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex amides, while reduction can produce simpler amides or amines.
Scientific Research Applications
2,2’-Oxybis(N-methyl-N-phenylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-Oxybis(N-methyl-N-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2,2’-Oxybis(N-ethyl-N-phenylacetamide): Similar structure with an ethyl group instead of a methyl group.
2,2’-Oxybis(N-(3-methoxypropyl)-2-phenylacetamide): Contains a methoxypropyl group, offering different reactivity and applications.
Uniqueness: 2,2’-Oxybis(N-methyl-N-phenylacetamide) is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the methyl group influences its chemical behavior and interactions, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
150369-70-3 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-methyl-2-[2-(N-methylanilino)-2-oxoethoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O3/c1-19(15-9-5-3-6-10-15)17(21)13-23-14-18(22)20(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
HIELYQQIYOVIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COCC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)


